

Spectroscopic Profile of 5-Bromo-2-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-nitrobenzaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **5-Bromo-2-nitrobenzaldehyde** (CAS No: 20357-20-4), a valuable intermediate in organic synthesis. The document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering a foundational resource for its identification and utilization in research and development.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **5-Bromo-2-nitrobenzaldehyde**, presented in a clear and concise format for ease of reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry of **5-Bromo-2-nitrobenzaldehyde** reveals a distinct fragmentation pattern characteristic of its structure. The molecular ion peak is observable, and subsequent fragmentation is influenced by the aldehyde, nitro, and bromo substituents.^{[1][2]} The presence of bromine results in a characteristic M+2 isotopic pattern for bromine-containing fragments.

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment Ion	Notes
230/232	Low	$[C_7H_4BrNO_3]^+$	Molecular ion (M^+) with Br isotopes
200/202	Moderate	$[C_7H_4BrO_2]^+$	Loss of NO
184/186	Moderate	$[C_7H_4BrO]^+$	Loss of NO ₂
156/158	Moderate	$[C_6H_4Br]^+$	Loss of NO ₂ and CO
75	High	$[C_6H_3]^+$	Aromatic fragment
74	High	$[C_6H_2]^+$	Aromatic fragment
50	High	$[C_4H_2]^+$	Aromatic fragment

Table 1: Key mass spectrometry fragmentation data for **5-Bromo-2-nitrobenzaldehyde**. Data is a combination of observed peaks from public databases and predicted fragmentation patterns.[\[3\]](#)

Infrared (IR) Spectroscopy

The infrared spectrum of **5-Bromo-2-nitrobenzaldehyde** is characterized by absorption bands corresponding to its aromatic, nitro, and aldehyde functional groups. The data presented are typical absorption ranges for these functionalities.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2850 - 2750	Weak	Aldehyde C-H Stretch (Fermi resonance doublet)
1710 - 1690	Strong	Aldehyde C=O Stretch
1600 - 1580	Medium-Strong	Aromatic C=C Stretch
1530 - 1510	Strong	Asymmetric NO ₂ Stretch
1470 - 1450	Medium	Aromatic C=C Stretch
1350 - 1330	Strong	Symmetric NO ₂ Stretch
850 - 800	Strong	C-H Out-of-plane Bending (indicative of substitution pattern)
750 - 700	Strong	C-Br Stretch

Table 2: Characteristic infrared absorption bands for **5-Bromo-2-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **5-Bromo-2-nitrobenzaldehyde** are not readily available in the public domain. The following tables provide predicted chemical shifts based on established principles and analysis of structurally similar compounds. These predictions are valuable for spectral assignment and structural verification.

¹H NMR (Predicted)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehyde-H	10.2 - 10.4	Singlet (s)	-
H-3	8.1 - 8.3	Doublet (d)	~8.5
H-4	7.9 - 8.1	Doublet of Doublets (dd)	~8.5, ~2.0
H-6	8.2 - 8.4	Doublet (d)	~2.0

Table 3: Predicted ^1H NMR spectral data for **5-Bromo-2-nitrobenzaldehyde**. ^{13}C NMR (Predicted)

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	188 - 192
C-2 (C-NO ₂)	150 - 154
C-5 (C-Br)	125 - 129
C-1	135 - 139
C-6	133 - 137
C-4	130 - 134
C-3	126 - 130

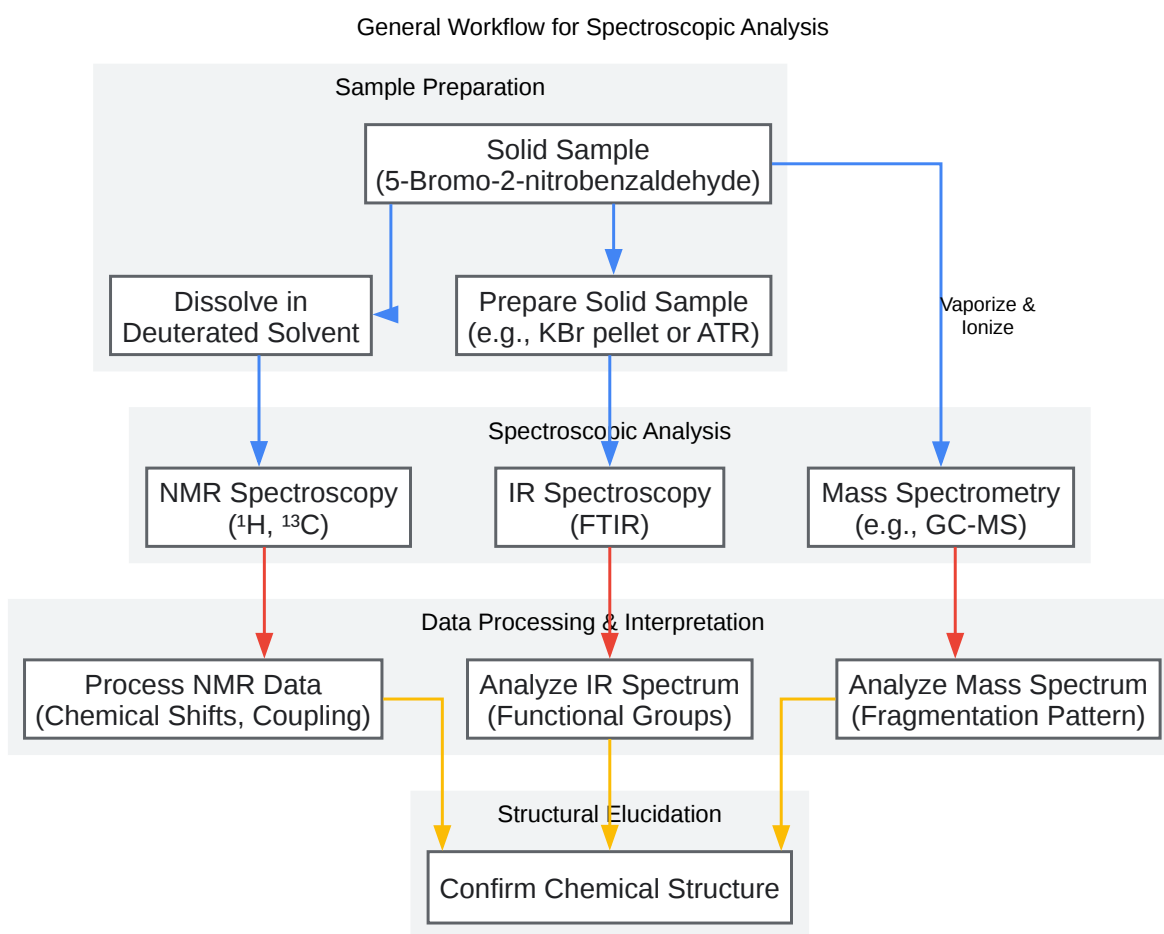
Table 4: Predicted ^{13}C NMR spectral data for **5-Bromo-2-nitrobenzaldehyde**.

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections detail generalized protocols for the analysis of solid aromatic compounds like **5-Bromo-2-nitrobenzaldehyde**.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound such as **5-Bromo-2-nitrobenzaldehyde** is depicted below. This workflow ensures a systematic approach to structural elucidation and confirmation.



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General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-Bromo-2-nitrobenzaldehyde** for ^1H NMR (or 20-30 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the instrument's detector (typically around 4-5 cm).
- **Instrumentation:** Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.
- **Acquisition:** The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize homogeneity. Standard pulse programs are used to acquire the ^1H and ^{13}C spectra.
- **Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

For a solid sample like **5-Bromo-2-nitrobenzaldehyde**, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

- **ATR Method:**
 - **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
 - **Sample Application:** Place a small amount of the solid sample onto the ATR crystal.
 - **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - **Data Acquisition:** Collect the sample spectrum. The typical range is $4000\text{-}400\text{ cm}^{-1}$.

- KBr Pellet Method:
 - Mixing: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
 - Pellet Formation: Transfer the powder to a pellet die and apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
 - Data Acquisition: Place the pellet in a sample holder within the FTIR spectrometer and record the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **5-Bromo-2-nitrobenzaldehyde** (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector: A split/splitless injector is typically used, with an injection volume of 1 μ L.
 - Carrier Gas: Helium is used at a constant flow rate.
 - Column: A non-polar capillary column (e.g., HP-5ms) is suitable for separating the analyte.
 - Oven Program: A temperature gradient is programmed to ensure good separation and peak shape (e.g., initial temperature of 70°C, ramped to 280°C).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.
 - Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-350).
 - Data Acquisition: The system acquires data after a solvent delay to protect the filament. The total ion chromatogram (TIC) and the mass spectrum for the peak of interest are recorded.

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